![molecular formula C13H18N2 B1398337 N~1~,N~1~-Diallyl-4-methyl-1,2-benzenediamine CAS No. 1220034-52-5](/img/structure/B1398337.png)
N~1~,N~1~-Diallyl-4-methyl-1,2-benzenediamine
Overview
Description
“N~1~,N~1~-Diallyl-4-methyl-1,2-benzenediamine” is a chemical compound with the molecular formula C13H18N2 . It is a derivative of 1,2-Benzenediamine, 4-methyl-, which has a molecular weight of 122.1677 .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C13H18N2 . It likely contains a 1,2-benzenediamine core with a methyl group and two diallyl groups attached .Scientific Research Applications
Cerebral Perfusion Tracers
Technetium-99m labeled derivatives of benzenediamine compounds have been studied as potential new tracers for cerebral perfusion. These tracers demonstrate excellent chemical stability and accumulate in the brain in patterns consistent with cerebral blood flow, showing promise for clinical applications in mapping cerebral perfusion (Taylor et al., 1992).
Corrosion Inhibition
Studies on N,N-diallyl compounds derived from hexanediamine and dodecanediamine have revealed their effectiveness as corrosion inhibitors. These compounds undergo cyclopolymerization to form polymers that show significant inhibition of mild steel corrosion in acidic and saline media, highlighting their potential in protecting industrial materials (Ali et al., 2001); (Ali, Saeed, & EL-Sharif, 2012).
Molecular Conduction
N-silyl substitution of 1,4-benzenediamine produces highly polarizable junctions with a conductance that depends on the local hybridization. This effect is significant for molecular conduction studies, as it offers a way to control the conductivity of molecular junctions between molecules and gold surfaces, which could be beneficial for the development of molecular electronics (Wohlthat et al., 2009).
Antimicrobial and Anthelmintic Activity
Compounds related to benzenediamine, including those with modifications on the nitrogen atoms, have been synthesized and tested for their biological activities. Some of these compounds exhibit antimicrobial, antifungal, anthelmintic activities, and inhibitory action against lipopolysaccharide-induced nuclear translocation of NF-kappaB, which could lead to applications in medicinal chemistry and drug development (Saingar, Kumar, & Joshi, 2011); (Shin et al., 2004).
Conducting Polymers
Electrochemical copolymerization of thiophene derivatives with benzenediamine derivatives leads to the synthesis of conducting polymers. These polymers have been characterized for their potential applications in electronic devices, showcasing the versatility of benzenediamine compounds in materials science (Turac, Sahmetlioglu, & Toppare, 2014).
properties
IUPAC Name |
4-methyl-1-N,1-N-bis(prop-2-enyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-8-15(9-5-2)13-7-6-11(3)10-12(13)14/h4-7,10H,1-2,8-9,14H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYCSGZBIIDUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC=C)CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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